molecular formula C15H26O8S B13839956 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite

2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite

Cat. No.: B13839956
M. Wt: 366.4 g/mol
InChI Key: RYFPMNCQLUHNJO-LDAWRWBTSA-N
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Description

2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and sulfite group, which may impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite likely involves multiple steps, including the formation of the tricyclic ring system and the introduction of the sulfite group. Typical reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite may undergo various chemical reactions, including:

    Oxidation: The sulfite group can be oxidized to a sulfate group.

    Reduction: Reduction reactions may target specific functional groups within the compound.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction being performed.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation of the sulfite group would yield a sulfate derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in specific reactions.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules or its effects on biological systems.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties or as a precursor to pharmaceutical agents.

Industry

In industry, the compound may find applications in the synthesis of specialty chemicals, materials science, or as an intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other sulfite-containing organic molecules or compounds with similar tricyclic ring systems.

Uniqueness

The uniqueness of 2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite lies in its specific structure, which may impart unique chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C15H26O8S

Molecular Weight

366.4 g/mol

IUPAC Name

2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfite

InChI

InChI=1S/C15H26O8S/c1-8(2)6-18-24(16)23-12-11-10(7-17-9(3)19-11)20-14-13(12)21-15(4,5)22-14/h8-14H,6-7H2,1-5H3/t9-,10?,11?,12-,13+,14+,24?/m0/s1

InChI Key

RYFPMNCQLUHNJO-LDAWRWBTSA-N

Isomeric SMILES

C[C@H]1OCC2C(O1)[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)OCC(C)C

Canonical SMILES

CC1OCC2C(O1)C(C3C(O2)OC(O3)(C)C)OS(=O)OCC(C)C

Origin of Product

United States

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